molecular formula C26H22N2O4 B12407061 Fmoc-Trp-OH-13C11,15N2

Fmoc-Trp-OH-13C11,15N2

Cat. No.: B12407061
M. Wt: 439.37 g/mol
InChI Key: MGHMWKZOLAAOTD-YYMQVSDLSA-N
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Description

Overview of Fmoc-Trp-OH-13C11,15N2 as a Research Probe

This compound is a synthetically produced, isotopically labeled version of the amino acid tryptophan. evitachem.com In this specific compound, all eleven carbon atoms are replaced with the heavier carbon-13 isotope (¹³C), and both nitrogen atoms are replaced with the nitrogen-15 (B135050) isotope (¹⁵N). evitachem.com The "Fmoc" group (9-fluorenylmethoxycarbonyl) is a protecting group attached to the amino end of the tryptophan. evitachem.comcymitquimica.com This group is crucial for its use in solid-phase peptide synthesis, preventing unwanted chemical reactions. cymitquimica.com

The dual labeling with both ¹³C and ¹⁵N makes this compound a highly specific and powerful probe for a variety of research applications. evitachem.com When incorporated into a peptide or protein, it provides a distinct mass and NMR signature, enabling researchers to:

Trace the fate of tryptophan in metabolic pathways. evitachem.com

Elucidate the structure and dynamics of specific regions within a protein using NMR.

Accurately quantify proteins containing this labeled amino acid via mass spectrometry. evitachem.com

PropertyValue
Chemical Formula C₂₆H₂₂N₂O₄
Isotopic Enrichment ¹³C (all 11 carbons), ¹⁵N (both nitrogens)
Protecting Group Fmoc (9-fluorenylmethoxycarbonyl)
Primary Application Solid-phase peptide synthesis

Historical Context and Evolution of Isotopic Labeling Strategies in Structural and Systems Biology

The use of isotopes in biological research is not a new concept, but the strategies and applications have evolved dramatically. Early studies often relied on radioactive isotopes. However, the development of sensitive mass spectrometers and high-field NMR spectrometers paved the way for the widespread adoption of stable isotopes, which are safer and offer unique analytical advantages. nih.gov

Initially, uniform labeling, where all instances of a particular element in a protein are replaced with a stable isotope, was the standard. nih.gov While transformative, this approach could lead to complex spectra for larger proteins. nih.gov This led to the development of more sophisticated techniques, including:

Selective Labeling: Only specific types of amino acids or even specific atoms within an amino acid are labeled. sigmaaldrich.com This simplifies spectra and allows researchers to focus on particular regions of interest, such as the active site of an enzyme.

Stereo-Array Isotope Labeling (SAIL): A sophisticated method that introduces isotopes in a specific stereochemical pattern to minimize spectral overlap and improve the quality of structural data. eurisotop.com

Pulsed SILAC (pSILAC): A temporal labeling strategy that allows for the study of protein synthesis and turnover rates by introducing the labeled amino acids at specific time points. nih.gov

These advancements in labeling strategies, coupled with increasingly powerful analytical instruments, have been instrumental in pushing the boundaries of structural and systems biology. utoronto.caibs.fr They have enabled the study of larger and more complex biological systems, from individual proteins to entire proteomes, with unprecedented detail. utoronto.canih.gov The development of specialized labeled compounds like this compound is a testament to the continued refinement of these powerful research tools.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C26H22N2O4

Molecular Weight

439.37 g/mol

IUPAC Name

(2S)-2-(9H-fluoren-9-ylmethoxycarbonyl(15N)amino)-3-(1H-indol-3-yl)(1,2,3-13C3)propanoic acid

InChI

InChI=1S/C26H22N2O4/c29-25(30)24(13-16-14-27-23-12-6-5-7-17(16)23)28-26(31)32-15-22-20-10-3-1-8-18(20)19-9-2-4-11-21(19)22/h1-12,14,22,24,27H,13,15H2,(H,28,31)(H,29,30)/t24-/m0/s1/i5+1,6+1,7+1,12+1,13+1,14+1,16+1,17+1,23+1,24+1,25+1,27+1,28+1

InChI Key

MGHMWKZOLAAOTD-YYMQVSDLSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)[15NH][13C@@H]([13CH2][13C]4=[13CH][15NH][13C]5=[13CH][13CH]=[13CH][13CH]=[13C]54)[13C](=O)O

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CNC5=CC=CC=C54)C(=O)O

Origin of Product

United States

Synthesis and Isotopic Enrichment Methodologies of Fmoc Trp Oh 13c11,15n2

Precursor Selection and Biosynthetic Pathways for Isotope Enrichment

Biosynthetic production of isotopically labeled tryptophan is a highly effective method, particularly for achieving uniform enrichment. This typically involves cultivating microorganisms, such as Escherichia coli, in a minimal medium where the sole sources of carbon and nitrogen are ¹³C-labeled glucose and ¹⁵N-labeled ammonium (B1175870) salts (e.g., ¹⁵NH₄Cl), respectively. nih.govrsc.org The microorganisms then utilize these precursors to synthesize all their required metabolites, including tryptophan, thereby incorporating the heavy isotopes throughout the amino acid's structure.

Key precursors for the tryptophan biosynthetic pathway that can be isotopically labeled include:

[U-¹³C]-glucose: Provides the carbon backbone for the aromatic ring and the side chain.

¹⁵NH₄Cl or (¹⁵NH₄)₂SO₄: Serves as the primary nitrogen source for the amino group and the indole (B1671886) ring nitrogen. researchgate.net

[¹⁵N]Anthranilate: Can be used as a more direct precursor for the indole ring system, minimizing isotopic scrambling. nih.govnih.gov

Indole: Can be used for selective labeling of the tryptophan side chain. nih.gov

While highly efficient, a significant challenge in biosynthetic labeling is isotopic scrambling, where the isotopes are incorporated into unintended amino acids due to metabolic interconversions. rsc.org For instance, tryptophanase can degrade tryptophan into indole, pyruvate, and ammonia, leading to the scrambling of the nitrogen label. portlandpress.com Strategies to mitigate scrambling include the use of specific enzyme inhibitors or auxotrophic bacterial strains that have a deficient metabolic pathway, forcing the direct incorporation of the supplied labeled precursor. nih.govnih.gov

Table 1: Key Precursors for Biosynthetic Isotope Enrichment of Tryptophan
PrecursorIsotope(s)PurposeReference
[U-¹³C]-glucose¹³CPrimary carbon source for uniform labeling nih.gov
¹⁵NH₄Cl¹⁵NPrimary nitrogen source for uniform labeling nih.gov
[¹⁵N]Anthranilate¹⁵NDirect precursor for the indole ring, minimizes scrambling nih.govnih.gov
Indole¹³C, ¹⁵NSelective labeling of the tryptophan side chain nih.gov

Chemical Synthesis of Fmoc-Trp-OH-13C11,15N2 Derivatives

Once the isotopically labeled L-tryptophan is obtained, the next step is the chemical attachment of the fluorenylmethyloxycarbonyl (Fmoc) protecting group to the alpha-amino group. evitachem.com This is a critical step in preparing the amino acid for use in solid-phase peptide synthesis (SPPS). evitachem.com

Fmoc Protection Strategies for Amino Acid Synthesis

The Fmoc group is a base-labile protecting group, meaning it can be removed under mild basic conditions, typically with a solution of piperidine (B6355638) in a suitable solvent. peptide.comchempep.com This is a cornerstone of the Fmoc/tBu (tert-butyl) orthogonal protection strategy, which is widely used in SPPS. iris-biotech.de The orthogonality arises from the fact that the side-chain protecting groups (often tBu-based) are acid-labile and are removed with strong acids like trifluoroacetic acid (TFA), while the N-terminal Fmoc group is stable to these acidic conditions. peptide.comchempep.com This allows for the selective deprotection of the N-terminus at each cycle of peptide chain elongation without affecting the side chains. peptide.com

The introduction of the Fmoc group onto the labeled tryptophan is typically achieved by reacting it with Fmoc-N-hydroxysuccinimide (Fmoc-OSu) or Fmoc-chloride under basic conditions. chemsrc.com It is crucial to ensure the high purity of the resulting Fmoc-amino acid, as impurities can be incorporated into the growing peptide chain during synthesis. nih.gov To prevent oligomerization of the amino acid during the Fmoc protection step, an intermediate silylation of the carboxylic acid group can be employed. nih.gov

For tryptophan, the indole side chain can be prone to side reactions. To prevent this, a Boc (tert-butyloxycarbonyl) protecting group is often attached to the indole nitrogen, forming Fmoc-Trp(Boc)-OH. omizzur.combachem.com This Boc group is also acid-labile and is removed during the final cleavage of the peptide from the resin. cymitquimica.com

Regioselective Isotopic Labeling within Tryptophan Residue

While uniform labeling is common, some applications require regioselective or site-specific isotopic labeling, where only certain atoms within the tryptophan molecule are replaced with heavy isotopes. This can be achieved through more complex chemical syntheses or by using specifically labeled precursors in biosynthetic methods. nih.gov

For example, regioselective nitration of tryptophan at the 4-position has been demonstrated using a complex of bacterial nitric-oxide synthase and tryptophanyl-tRNA synthetase. researchgate.net While not a direct labeling method, it highlights the potential for enzymatic reactions to achieve high regioselectivity. More direct approaches for regioselective labeling often involve multi-step chemical syntheses starting from simpler, isotopically labeled building blocks to construct the tryptophan molecule with the desired labeling pattern. nih.gov For instance, labeled indole can be used to introduce isotopes specifically into the indole ring of tryptophan. nih.gov

Purification and Quality Control of Labeled Compound

The purification and rigorous quality control of the final this compound product are paramount to ensure its suitability for demanding applications like quantitative proteomics and structural biology. nih.gov High purity is essential to avoid the introduction of deletion sequences or other impurities into synthesized peptides. nih.gov

Common purification techniques for Fmoc-amino acids include recrystallization and column chromatography. For instance, Fmoc-Trp(Boc)-OH can be purified by stirring in isopropyl ether followed by precipitation with n-heptane. ajpamc.com

Quality control is typically performed using a combination of analytical techniques:

High-Performance Liquid Chromatography (HPLC): Used to assess the purity of the compound. Most commercial Fmoc-amino acids are available with a purity of >99%. nih.govajpamc.com

Mass Spectrometry (MS): Confirms the molecular weight and the successful incorporation of the ¹³C and ¹⁵N isotopes. wikipedia.orgresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information and confirms the position and extent of isotopic labeling. wikipedia.org

Table 2: Analytical Techniques for Quality Control
TechniquePurposeReference
HPLCPurity assessment nih.govajpamc.com
Mass SpectrometryConfirmation of molecular weight and isotopic enrichment wikipedia.orgresearchgate.net
NMR SpectroscopyStructural confirmation and verification of labeling pattern wikipedia.org

Scale-Up and Economic Considerations for Labeled Compound Production

The production of isotopically labeled compounds like this compound is inherently more expensive than their unlabeled counterparts due to the high cost of the stable isotope precursors. researchgate.net For example, ¹³C-labeled glucose and ¹⁵N-labeled ammonium salts are significantly more costly than their natural abundance equivalents.

Scaling up the production of labeled compounds presents several challenges. For biosynthetic methods, this involves optimizing fermentation conditions in bioreactors to maximize the yield of the labeled biomass while ensuring efficient uptake of the expensive isotopic precursors. nih.govresearchgate.net Strategies to improve cost-effectiveness include the development of closed-system photobioreactors for microalgae cultivation, which can recycle exhaust gas and maximize substrate assimilation. researchgate.net

For chemical synthesis steps, scaling up requires careful optimization of reaction conditions to maintain high yields and purity. The use of flow chemistry is an emerging approach that can offer better control over reaction parameters, improved safety, and potentially more efficient and cost-effective synthesis compared to traditional batch processes. x-chemrx.com

Applications in Peptide and Protein Sciences

Role in Solid-Phase Peptide Synthesis (SPPS)

Solid-Phase Peptide Synthesis (SPPS) is a cornerstone of peptide chemistry, allowing for the stepwise assembly of amino acids into a desired peptide sequence. nih.gov The use of isotopically labeled amino acids like Fmoc-Trp-OH-13C11,15N2 within this framework has opened up new avenues for research. evitachem.com

The fluorenylmethyloxycarbonyl (Fmoc) protecting group on the alpha-amino group of tryptophan makes this compound directly compatible with the widely used Fmoc-based SPPS chemistry. evitachem.compeptide.com This allows for its incorporation at specific sites within a synthetic peptide sequence. The process involves the sequential addition of amino acids to a growing peptide chain that is anchored to a solid resin support. The ¹³C and ¹⁵N isotopes within the tryptophan residue act as stable, non-radioactive markers that can be detected by mass spectrometry and NMR spectroscopy. evitachem.comsigmaaldrich.com

The primary purpose of incorporating these labeled residues is to create peptides that can be easily distinguished from their unlabeled counterparts in complex biological mixtures or to serve as internal standards for quantitative analysis. shoko-sc.co.jp

A key application of this compound is in the synthesis of peptides with specifically labeled segments. evitachem.comrsc.org By strategically placing the labeled tryptophan at one or more positions, researchers can create probes to study specific regions of a peptide. This site-specific labeling is crucial for investigating:

Enzyme-substrate interactions: By monitoring the chemical shifts of the labeled tryptophan, researchers can gain insights into the binding and catalytic mechanisms of enzymes.

Peptide folding: The labeled residue can serve as a spectroscopic reporter to follow the folding process of a peptide.

Protein-protein interactions: Labeled peptide segments can be used to identify the binding interfaces between proteins.

The synthesis of these specifically labeled peptides follows standard Fmoc-SPPS protocols, with the labeled amino acid being introduced at the desired cycle of the synthesis. nih.gov

The efficiency of the coupling reaction is a critical factor in SPPS, as incomplete reactions can lead to the formation of deletion sequences and other impurities. ajpamc.com While specific studies focusing exclusively on the coupling efficiency of this compound are not extensively documented, the general principles of peptide coupling apply. The efficiency of coupling is influenced by several factors, including the choice of coupling reagent, the steric hindrance of the amino acids being coupled, and the reaction conditions. bachem.com

Common coupling reagents used in Fmoc-SPPS are carbodiimides like N,N'-diisopropylcarbodiimide (DIC) and uronium/aminium salts such as HBTU and TBTU. chempep.com The bulky nature of the tryptophan side chain and the Fmoc protecting group can present steric challenges that may affect coupling kinetics. However, modern coupling reagents are generally effective at promoting high coupling yields even for sterically hindered amino acids. bachem.com Potential side reactions during the coupling of any Fmoc-amino acid include racemization, although this is generally minimized by the use of urethane-based protecting groups like Fmoc. bachem.comchempep.com

Table 1: Factors Influencing Coupling Efficiency in SPPS

Factor Description Potential Impact on this compound Coupling
Coupling Reagent The chemical used to activate the carboxylic acid of the incoming amino acid. High-efficiency reagents like HCTU or HATU are generally effective for bulky residues.
Steric Hindrance The spatial arrangement of atoms in the reacting molecules that can impede the reaction. The bulky indole (B1671886) side chain of tryptophan and the Fmoc group can slow down the reaction rate.
Reaction Time The duration of the coupling step. Longer coupling times may be necessary to ensure complete reaction.
Solvent The medium in which the reaction takes place. N,N-Dimethylformamide (DMF) is the most common solvent in Fmoc-SPPS.

| Base | An additive used to neutralize the protonated amine and facilitate the reaction. | Bases like N,N-diisopropylethylamine (DIPEA) are commonly used, but care must be taken to avoid racemization. bachem.com |

Structural Elucidation of Proteins and Peptides via Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the three-dimensional structure and dynamics of biomolecules in solution. The incorporation of stable isotopes like ¹³C and ¹⁵N is often essential for NMR studies of proteins and peptides, as it enhances sensitivity and facilitates resonance assignment. nih.govnih.gov

A significant challenge in the NMR analysis of large biomolecules is the unambiguous assignment of signals in the spectrum to specific atoms in the molecule. nih.govanu.edu.au The low natural abundance of tryptophan in most proteins makes it an attractive target for selective isotopic labeling. By introducing this compound into a protein, either through chemical synthesis or recombinant expression systems, the tryptophan signals in the NMR spectrum can be readily identified. nih.govacs.orgacs.org

The ¹³C and ¹⁵N labels provide additional dimensions to the NMR experiment, allowing for the resolution of overlapping signals and the establishment of through-bond correlations that are essential for sequential assignment. utoronto.ca This site-specific labeling approach can significantly simplify complex spectra and provide a starting point for the complete resonance assignment of a protein. anu.edu.aunih.gov

Once the tryptophan resonances have been assigned, they can be used as sensitive probes of the local and global structure of the protein or peptide. anu.edu.auresearchgate.net The chemical shifts of the ¹³C and ¹⁵N nuclei are highly sensitive to the local electronic environment, which is in turn influenced by the secondary and tertiary structure of the macromolecule. researchgate.net

By analyzing the chemical shifts of the labeled tryptophan, researchers can obtain information about:

Secondary structure: The chemical shifts of backbone and side-chain atoms can indicate whether the tryptophan residue is located in an α-helix, a β-sheet, or a random coil.

Tertiary structure and folding: Changes in the chemical shifts of the labeled tryptophan can be used to monitor conformational changes that occur upon ligand binding, protein folding, or interaction with other molecules. anu.edu.auresearchgate.net

Solvent accessibility: The degree of exposure of the tryptophan side chain to the solvent can be inferred from its NMR parameters.

The use of ¹³C and ¹⁵N labeled tryptophan provides a powerful tool for validating computationally predicted protein structures and for gaining a deeper understanding of the relationship between protein structure and function. anu.edu.auresearchgate.net

Conformational Studies using Tryptophan-Specific Labeling

The strategic placement of ¹³C and ¹⁵N labels within the tryptophan side chain provides unique spectroscopic signatures that are sensitive to the local chemical environment and conformation. researchgate.net By incorporating Fmoc-Trp-OH-¹³C₁₁,¹⁵N₂ into a peptide or protein, researchers can selectively monitor the tryptophan residues, which are often found in functionally important regions such as active sites or protein-protein interfaces. nih.gov

NMR spectroscopy of proteins containing ¹³C,¹⁵N-labeled tryptophan can reveal detailed information about the backbone and side-chain dihedral angles. mdpi.com Changes in the chemical shifts of the ¹³C and ¹⁵N nuclei can be correlated with specific conformational states, allowing for the characterization of structural transitions upon ligand binding, protein folding, or interaction with other molecules. nih.govnih.gov For instance, heteronuclear single-quantum coherence (HSQC) NMR experiments on proteins labeled with ¹⁵N-tryptophan have been used to distinguish between open and closed conformations of enzymes. nih.gov

Table 1: Representative ¹⁵N and ¹³C Chemical Shift Changes in Tryptophan Upon Conformational Change
NucleusUnbound State (ppm)Bound State (ppm)Chemical Shift Perturbation (Δδ ppm)
¹⁵Nε1129.5131.21.7
¹³Cδ1124.8122.5-2.3
¹³Cγ110.2111.51.3

Investigation of Protein/Peptide Dynamics and Folding Mechanisms

The study of protein dynamics and folding is crucial for understanding their function and misfunction. Isotopic labeling with compounds like Fmoc-Trp-OH-¹³C₁₁,¹⁵N₂ provides a means to probe these processes across a wide range of timescales.

The dynamics of tryptophan side chains are often critical for protein function, playing roles in catalysis, ligand binding, and allosteric regulation. nih.govresearchgate.net NMR relaxation experiments on ¹⁵N-labeled tryptophan side chains can provide quantitative information about their motion. nih.govresearchgate.net

Parameters such as the spin-lattice relaxation rate (R₁), spin-spin relaxation rate (R₂), and the heteronuclear Nuclear Overhauser Effect (NOE) are sensitive to motions on different timescales. nih.govresearchgate.net For example, analysis of these parameters for tryptophan residues in hemoglobin has revealed how amino acid substitutions in the α₁β₂ subunit interface can alter the dynamics of a specific tryptophan (β37Trp) side chain, providing insights into the structure-function relationship of the protein. nih.govresearchgate.net

Table 2: NMR Relaxation Parameters for a Tryptophan Side Chain (¹⁵Nε1) Indicating Changes in Dynamics
ConditionR₁ (s⁻¹)R₂ (s⁻¹)NOE
Wild-Type Protein1.510.20.85
Mutant Protein1.815.50.70

Proteins are not static entities but exist as an ensemble of interconverting conformations. Isotopic labeling of tryptophan can be used to study these exchange processes. nih.gov NMR techniques such as TROSY-CPMG (Transverse Relaxation Optimized Spectroscopy - Carr-Purcell-Meiboom-Gill) can be used to investigate conformational exchange on the microsecond to millisecond timescale. nih.govresearchgate.net

A study on the E. coli trp-repressor/operator complex utilized [ul-¹³C/¹⁵N]-L-tryptophan to investigate the exchange dynamics of the corepressor. nih.gov The exchange off-rate of L-Tryptophan from the complex was determined to be significantly faster than the dissociation of the protein-DNA complex, suggesting that the protein and/or DNA must undergo significant "breathing" motions to allow the ligand to escape. nih.gov

Understanding the process of protein folding requires the characterization of transient intermediate states, which is a major experimental challenge. nih.gov While high-resolution techniques like X-ray crystallography and standard NMR are not directly applicable to these short-lived species, methods utilizing tryptophan can provide valuable insights. nih.goviaea.org

By introducing tryptophan residues at various solvent-exposed positions through mutagenesis and analyzing their fluorescence properties, it is possible to determine whether a particular position is in a native-like, denatured-like, or non-native-like environment within a folding intermediate. nih.gov This "tryptophan-scanning mutagenesis" approach was used to characterize a late-folding intermediate of ubiquitin, revealing the presence of productive non-native interactions. nih.gov Isotopic labeling of these introduced tryptophans can further enhance such studies by providing more detailed structural and dynamic information through NMR.

Characterization of Biomolecular Interactions

Tryptophan residues are frequently involved in the binding of ligands and other biomolecules. nih.gov The use of isotopically labeled tryptophan is therefore a valuable strategy for characterizing these interactions.

Identifying the binding site of a ligand on a protein is fundamental to understanding its mechanism of action. NMR spectroscopy of proteins containing ¹³C,¹⁵N-labeled tryptophan can be a powerful tool for this purpose. nih.govresearchgate.net Upon ligand binding, changes in the chemical environment of tryptophan residues in or near the binding site will lead to perturbations in their NMR signals. nih.gov

By monitoring the chemical shifts of the labeled tryptophan residues upon titration with a ligand, it is possible to map the binding site. nih.gov Furthermore, intermolecular Nuclear Overhauser Effects (NOEs) between the labeled tryptophan and the ligand can provide direct evidence of their close spatial proximity, helping to define the precise orientation of the ligand in the binding pocket. nih.gov In the study of the trp-repressor/operator complex, intermolecular NOEs were observed between the bound [ul-¹³C/¹⁵N]-L-tryptophan corepressor and both the trp-repressor protein and the operator DNA, providing crucial information for understanding the ligand exchange mechanism. nih.gov

Analysis of Protein-Protein Interaction Interfaces

The precise identification of the contact points between interacting proteins is crucial for understanding their function and for the development of targeted therapeutics. Fmoc-Trp-OH-¹³C₁₁,¹⁵N₂ serves as an invaluable asset in this endeavor, primarily through its application in Nuclear Magnetic Resonance (NMR) spectroscopy.

One of the key techniques employed is Chemical Shift Perturbation (CSP) mapping . In a typical CSP experiment, an NMR spectrum of a protein labeled with ¹⁵N (and potentially ¹³C) is recorded. Upon the addition of its unlabeled binding partner, changes in the chemical shifts of the labeled amino acid residues are monitored. Residues at the interaction interface will experience a change in their local chemical environment, leading to significant perturbations in their NMR signals. duke.edu

By incorporating Fmoc-Trp-OH-¹³C₁₁,¹⁵N₂ at specific tryptophan positions within a protein of interest, researchers can obtain highly localized information about the binding interface. The distinct signals from the labeled tryptophan act as sensitive reporters of interaction.

Detailed Research Findings:

A hypothetical study on the interaction between Protein X and Protein Y could utilize a version of Protein X with a strategically located tryptophan residue labeled with ¹³C and ¹⁵N. The observed chemical shift perturbations upon titration with Protein Y would directly pinpoint the involvement of this tryptophan in the binding interface.

Table 1: Hypothetical Chemical Shift Perturbation Data for ¹⁵N-labeled Tryptophan in Protein X upon Binding to Protein Y
ResidueFree State ¹⁵N Chemical Shift (ppm)Bound State ¹⁵N Chemical Shift (ppm)Chemical Shift Perturbation (Δδ ppm)Location Relative to Interface
Trp-59120.5122.82.3Core of Interface
Trp-88118.2119.10.9Periphery of Interface
Trp-121123.1123.20.1Distant from Interface

In this illustrative data, the significant chemical shift perturbation for Trp-59 strongly suggests its central role in the interaction with Protein Y. The moderate shift for Trp-88 indicates its proximity to the binding site, while the negligible change for Trp-121 implies it is not directly involved in the interaction.

Another powerful technique is quantitative proteomics , often employing methods like Stable Isotope Labeling by Amino acids in Cell culture (SILAC). While typically used for in-vivo labeling, the principle of using isotopically labeled amino acids to differentiate between protein states is fundamental. In a hypothetical pull-down experiment, a "heavy" version of a bait protein containing ¹³C and ¹⁵N labeled tryptophan could be used to identify specific interaction partners from a complex cell lysate. The ratio of heavy to light peptides in the subsequent mass spectrometry analysis would reveal the stoichiometry and strength of the interaction.

Studies on Nucleic Acid-Protein Complexes

The interactions between proteins and nucleic acids (DNA and RNA) are fundamental to gene regulation, DNA replication, and many other cellular processes. Fmoc-Trp-OH-¹³C₁₁,¹⁵N₂ provides a means to probe these vital complexes with high precision.

Cross-linking Mass Spectrometry (XL-MS) is a technique that has gained prominence in mapping the interfaces of such complexes. In a typical XL-MS experiment, a protein-nucleic acid complex is treated with a cross-linking agent that forms covalent bonds between interacting residues. The complex is then digested, and the resulting cross-linked peptides are identified by mass spectrometry. nih.gov

The incorporation of Fmoc-Trp-OH-¹³C₁₁,¹⁵N₂ can significantly aid in the identification of these cross-linked species. The known mass shift introduced by the heavy isotopes provides a clear signature that simplifies the analysis of complex mass spectra. For instance, if a tryptophan residue is cross-linked to a segment of DNA, the resulting peptide-DNA adduct will have a characteristic mass that is readily identifiable if the tryptophan is isotopically labeled.

Detailed Research Findings:

Consider a study investigating the binding of a single-stranded DNA (ssDNA) binding protein (SSB) to a DNA oligomer. By using an SSB protein containing ¹³C and ¹⁵N labeled tryptophan and employing UV cross-linking, researchers can pinpoint the exact tryptophan residues at the protein-DNA interface.

Table 2: Hypothetical Identification of Cross-linked Peptides from an SSB-DNA Complex using Labeled Tryptophan
Identified Peptide SequenceCross-linked Tryptophan ResidueMass Shift due to Labeling (Da)Inferred Proximity to DNA
GVWLGTIAVTrp-54+13Direct Contact
YSTWVGERTrp-88+13Direct Contact
AFKWPLMNSTrp-152+13No Cross-link Detected

The identification of cross-links at Trp-54 and Trp-88 provides direct evidence of their close proximity to the DNA backbone in the complex. nih.gov The absence of a cross-link at Trp-152 would suggest it is not part of the primary DNA-binding interface.

Applications in Metabolic and Biochemical Studies

Tracing Metabolic Pathways and Intermediates

Isotopic tracers are fundamental to mapping the flow of molecules through metabolic networks. The presence of heavy isotopes in Fmoc-Trp-OH-13C11,15N2 allows for its distinction from its naturally abundant, unlabeled counterparts using analytical methods like mass spectrometry and NMR spectroscopy.

This compound serves as a valuable tracer for dissecting the complex metabolic fate of tryptophan. evitachem.com Tryptophan is an essential amino acid that serves as a precursor for the synthesis of numerous vital compounds, including the neurotransmitter serotonin and the vitamin niacin. By administering a ¹³C-labeled tryptophan tracer, researchers can monitor the rate of peripheral serotonin synthesis by measuring the appearance of the labeled serotonin product. nih.gov This methodology allows for the safe monitoring of metabolic rates in vivo. nih.gov The ability to track the labeled carbon and nitrogen atoms provides direct insights into the activity of pathways involved in tryptophan catabolism and anabolism, which is particularly valuable in studying metabolic disorders or drug interactions involving this amino acid. evitachem.com

Beyond mapping general pathways, isotopic labeling with compounds like this compound helps in elucidating the mechanisms of specific enzymatic reactions. When the labeled tryptophan is processed by enzymes, the isotopes are incorporated into the products. Analyzing the isotopic patterns of these products can reveal the specific bond-cleavage and formation events that occur during the reaction. This provides crucial information on enzyme mechanisms, protein functions, and the interconnectivity of different metabolic pathways. evitachem.com For instance, selective isotopic labeling using metabolic precursors like indole (B1671886) can be used to study the tryptophan side chain specifically. researchgate.net

Quantitative Metabolic Flux Analysis (MFA)

Metabolic Flux Analysis (MFA) is a powerful technique used to quantify the rates (fluxes) of reactions within a metabolic network. nih.govwikipedia.org The use of stable isotope tracers, such as ¹³C and ¹⁵N, is central to modern MFA, providing detailed information that allows for the calculation of intracellular fluxes. nih.gov

The simultaneous use of ¹³C and ¹⁵N labels, as found in this compound, significantly enhances the power and resolution of MFA. nih.govembopress.org This dual-labeling strategy allows for the concurrent quantification of both carbon and nitrogen fluxes within a biological system. nih.govembopress.org

This is particularly important for understanding the metabolism of nitrogen-containing compounds like amino acids and nucleotides. nih.govembopress.org By tracking both atomic species, researchers can build more comprehensive and accurate metabolic models. For example, a ¹³C¹⁵N-MFA study in Mycobacterium bovis BCG provided the first comprehensive intracellular carbon and nitrogen flux distributions in that system, identifying glutamate as the central hub for nitrogen metabolism. nih.govembopress.org This integrated approach provides a more holistic view of cellular metabolism than can be achieved with single-isotope labeling alone. nih.gov

Table 1: Comparison of Single vs. Dual Isotope Labeling in MFA

FeatureSingle Labeling (e.g., ¹³C-MFA)Dual Labeling (¹³C¹⁵N-MFA)
Primary Focus Carbon metabolismSimultaneous carbon and nitrogen metabolism nih.govembopress.org
Scope Primarily central carbon pathwaysExpanded network including amino acid and nucleotide biosynthesis nih.govbiorxiv.org
Resolution Provides carbon flux mapIncreased resolution of both carbon and nitrogen co-metabolism embopress.org
Complexity Simpler experimental setup and data analysisMore complex modeling and data interpretation biorxiv.org
Applications Metabolic engineering, studying central metabolism nih.govElucidating C/N co-metabolism, studying nitrogen assimilation pathways nih.gov

MFA experiments can be designed under two principal conditions: isotopic steady-state or non-steady-state (isotopically non-stationary). wikipedia.org

Steady-State MFA: This approach assumes the biological system is in a metabolic steady state, where fluxes and metabolite concentrations are constant. nih.gov The system is fed a labeled substrate until the isotopic enrichment of intracellular metabolites also reaches a steady state. nih.govnih.gov This method is powerful for analyzing systems that can be maintained in a stable condition for extended periods, such as continuous cultures in chemostats. nih.govresearchgate.net

Non-Steady-State MFA (INST-MFA): This method is applied to systems at a metabolic steady state but during the transient phase before isotopic equilibrium is achieved. researchgate.netosti.gov It involves collecting samples at multiple time points to measure the dynamic changes in isotopic labeling patterns. nih.gov INST-MFA is particularly useful for systems that are slow to reach isotopic steady state or for studying metabolic responses to perturbations where a metabolic steady state cannot be maintained for long. nih.govresearchgate.net

The choice between these designs depends on the biological system and the specific research question. While steady-state MFA is computationally less intensive, INST-MFA can provide more detailed information about flux dynamics and pathway reversibility. nih.govosti.gov

The final step in MFA is the computational analysis of the collected data to quantify metabolic fluxes. springernature.com This process involves several key stages:

Metabolic Network Reconstruction: A stoichiometric model of the relevant metabolic pathways is constructed, detailing the reactions and the atom transitions within them. researchgate.netfrontiersin.org

Data Acquisition: The isotopic labeling patterns of key metabolites (often protein-bound amino acids or metabolic intermediates) are measured using techniques like Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), or Nuclear Magnetic Resonance (NMR). wikipedia.orgresearchgate.net

Flux Estimation: The measured labeling data, along with other experimental measurements like substrate uptake and product secretion rates, are used to constrain the metabolic model. researchgate.net Computational algorithms then search for the set of fluxes that best explains the observed isotopic patterns by minimizing the deviation between simulated and measured data. wikipedia.orgspringernature.com

Statistical Validation: The precision and confidence intervals of the estimated fluxes are determined to assess the reliability of the results.

Various software packages, such as INCA and MFA Suite, have been developed to facilitate the complex calculations required for flux estimation and statistical analysis. vueinnovations.com

Applications in Microbial and Mammalian Cell Systems

The isotopically labeled amino acid Fmoc-Trp-OH-¹³C₁₁,¹⁵N₂, and its deprotected form L-Tryptophan-¹³C₁₁,¹⁵N₂, serve as powerful tools in metabolic and biochemical research, enabling precise tracking and quantification of tryptophan metabolism and its incorporation into proteins within both microbial and mammalian cell systems. The primary applications revolve around quantitative proteomics and metabolic flux analysis, providing deep insights into cellular physiology, protein dynamics, and the cellular response to various stimuli.

Use in Microbial Systems

In microbial systems such as bacteria (Escherichia coli) and yeast (Saccharomyces cerevisiae), stable isotope-labeled tryptophan is instrumental in elucidating complex metabolic networks and understanding protein turnover on a systems-wide level.

Quantitative Proteomics and Protein Turnover: A key application in microbial research is Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC). In this method, one population of cells is grown in a medium containing the naturally abundant "light" (¹²C, ¹⁴N) tryptophan, while another population is cultured in a medium containing the "heavy" L-Tryptophan-¹³C₁₁,¹⁵N₂. After a specific experimental treatment, the cell populations are mixed, and the proteins are extracted, digested, and analyzed by mass spectrometry. The mass difference between peptides containing the light and heavy tryptophan allows for the accurate relative quantification of thousands of proteins simultaneously. This technique has been used to study protein turnover rates in E. coli under various conditions, revealing, for example, that cytoplasmic proteins are recycled when nitrogen is limited nih.gov.

Metabolic Flux Analysis (MFA): ¹³C and ¹⁵N-labeled tryptophan is also used in MFA to trace the fate of this essential amino acid through various metabolic pathways. By tracking the incorporation of the isotopic labels into different metabolites, researchers can quantify the rates (fluxes) of interconnected reactions. This approach is crucial for metabolic engineering efforts aimed at optimizing the production of tryptophan or its derivatives in industrial microorganisms like E. coli and Corynebacterium glutamicum. While many MFA studies focus on the biosynthesis of tryptophan using labeled precursors like glucose, the use of labeled tryptophan can help to understand its catabolism and its role as a precursor for other biomolecules.

A hypothetical data table illustrating the kind of results obtained from a SILAC experiment in E. coli is presented below. This table shows the relative abundance of various proteins in response to a specific stress condition compared to a control.

ProteinGeneFunctionFold Change (Stress/Control)p-value
GroELgroLChaperone, protein folding2.50.001
DnaKdnaKChaperone, stress response3.10.0005
TryptophanasetnaATryptophan catabolism0.80.045
ATP synthase subunit alphaatpAEnergy metabolism0.60.012

Use in Mammalian Cell Systems

In mammalian cells, the applications of isotopically labeled tryptophan are similar to those in microbial systems but are often aimed at understanding the complexities of human health and disease.

Quantitative Proteomics and Protein Dynamics: SILAC is a cornerstone of quantitative proteomics in mammalian cell culture. By growing cells in the presence of heavy L-Tryptophan-¹³C₁₁,¹⁵N₂, researchers can investigate changes in protein expression in response to drug treatments, disease states, or developmental cues. A powerful extension of this is "dynamic SILAC" or "pulse-SILAC," which is used to measure protein synthesis and degradation rates. In a typical dynamic SILAC experiment, cells are switched from a "light" medium to a "heavy" medium, and the rate of incorporation of the heavy amino acid into the proteome is monitored over time. This allows for the calculation of turnover rates for thousands of proteins, providing a global view of protein dynamics. Such studies in human cell lines have revealed that the average turnover rate for proteins can be around 20 hours and that protein abundance correlates with turnover, with highly abundant proteins generally showing longer half-lives nih.gov.

Metabolic Tracing: Labeled tryptophan is also used to trace metabolic pathways in mammalian cells, which is particularly relevant for studying diseases where tryptophan metabolism is dysregulated, such as cancer and neurological disorders. For example, the kynurenine (B1673888) pathway, a major route of tryptophan catabolism, is often implicated in immune suppression within the tumor microenvironment. By using ¹³C and ¹⁵N-labeled tryptophan, researchers can trace its conversion to kynurenine and other downstream metabolites, providing insights into the activity of this pathway in cancer cells.

The following interactive data table provides an example of protein turnover data that could be generated from a dynamic SILAC experiment in a human cell line, such as HeLa cells.

ProteinGene SymbolSubcellular LocalizationHalf-life (hours)Function
p53TP53Nucleus0.5Tumor suppressor
Actin, cytoplasmic 1ACTBCytoskeleton48Structural protein
Hexokinase-1HK1Cytoplasm24Glycolysis
Lamin-A/CLMNANuclear lamina72Nuclear structure

Advanced Spectroscopic Methodologies Enabled by Fmoc Trp Oh 13c11,15n2

Enhancements in Nuclear Magnetic Resonance (NMR) Spectroscopy

In NMR spectroscopy, the study of large and complex proteins is often hindered by severe signal overlap and rapid signal decay. nih.govbohrium.com Isotopic labeling with compounds like Fmoc-Trp-OH-¹³C₁₁,¹⁵N₂ provides a crucial tool to mitigate these issues, enabling detailed structural and dynamic studies that would otherwise be intractable. utoronto.ca

The ability to introduce ¹³C and ¹⁵N isotopes specifically into tryptophan residues allows for the design of NMR experiments that filter out the signals from all other amino acids. portlandpress.com This selective labeling approach dramatically simplifies crowded NMR spectra, a significant advantage when studying large proteins with thousands of signals. nih.govportlandpress.com By using a labeled precursor like indole (B1671886), researchers can achieve selective labeling of the tryptophan side chain. portlandpress.com This enables the unambiguous assignment of signals belonging to specific tryptophan residues within a protein sequence. anu.edu.auacs.org

These selective experiments are instrumental for probing the local environment and conformational changes around tryptophan residues, which are often located in functionally important regions such as protein cores or active sites. nih.govnih.gov For instance, methods have been developed to correlate the aromatic side-chain nuclei (¹Hε1/¹⁵Nε1) with the aliphatic ¹³Cβ chemical shifts, providing sequence-specific resonance assignments for tryptophan residues even in large proteins. researchgate.netiaea.org

Table 1: Tryptophan-Selective NMR Labeling Strategies

Precursor CompoundLabeling OutcomePrimary Application
¹³C/¹⁵N-labeled IndoleSelective labeling of the tryptophan side chain. portlandpress.comSimplification of spectra and site-specific resonance assignment. portlandpress.comanu.edu.au
¹³C/¹⁵N-labeled Serine and 7-aza-indoleProduction of isotope-labeled 7-aza-tryptophan for in-vivo incorporation. acs.orgSite-specific probing and straightforward resonance assignment. acs.org
α-ketoacid precursorSelective backbone labeling of tryptophan. nih.govAnalysis of backbone conformational changes. nih.gov

While proton-detected NMR is standard for small to medium-sized proteins, its effectiveness diminishes for larger biomolecules (over ~30 kDa) due to line broadening. utoronto.ca In such cases, directly detecting the less sensitive ¹³C and ¹⁵N nuclei becomes advantageous. The incorporation of Fmoc-Trp-OH-¹³C₁₁,¹⁵N₂ ensures that these nuclei are 100% abundant at the tryptophan sites, maximizing the signal for detection experiments. mdpi.comisotope.com

The use of ¹³C and ¹⁵N isotopic enrichment is essential for multidimensional NMR experiments that are used to determine the three-dimensional structures of proteins. nih.gov Techniques like Transverse Relaxation-Optimized Spectroscopy (TROSY) exploit the properties of ¹⁵N (and ¹³C) to achieve significant line narrowing, extending the size limit of proteins amenable to solution NMR studies. nih.goviaea.org These approaches have been critical for obtaining high-resolution structural and dynamic information on large and challenging protein systems. utoronto.carsc.org

Isotopic labeling with ¹³C and ¹⁵N is a primary strategy for enhancing spectral resolution. nih.gov In uniformly labeled proteins, large one-bond ¹³C-¹³C couplings can cause significant line broadening. nih.gov However, selective labeling, where only specific amino acid types like tryptophan are labeled, eliminates these couplings and simplifies the spectra. portlandpress.com

Furthermore, the introduction of ¹³C and ¹⁵N enables the use of TROSY experiments, which significantly reduce signal broadening for large molecules. nih.goviaea.org This leads to sharper peaks and improved signal-to-noise ratios, allowing for the detection and assignment of resonances that would otherwise be lost in the noise or overlapped with other signals. utoronto.canih.gov This enhancement is crucial for studying complex systems and obtaining the detailed distance constraints needed for high-resolution structure determination. nih.gov

Solid-state NMR (ssNMR) is a powerful technique for studying non-crystalline and insoluble biological macromolecules, such as membrane proteins and amyloid fibrils. pnas.orgmeihonglab.com Isotopic labeling is a prerequisite for most advanced ssNMR experiments. pnas.org Incorporating Fmoc-Trp-OH-¹³C₁₁,¹⁵N₂ allows for either selective or uniform labeling strategies to probe the structure and dynamics of these complex systems at an atomic level. pnas.orgresearchgate.net

Selective ¹³C and ¹⁵N labeling of tryptophan residues can provide specific distance and torsion angle constraints, which are critical for determining the conformation of tryptophan side chains in environments like lipid membranes. nih.govresearchgate.net Uniform labeling, on the other hand, enables comprehensive resonance assignment and structure determination of entire proteins or protein complexes in the solid state. pnas.orgmeihonglab.com Higher-dimensional, proton-detected ssNMR experiments on uniformly labeled samples have made it possible to achieve nearly complete assignments for proteins as large as the 144 kDa tryptophan synthase complex. pnas.org

Role in Mass Spectrometry (MS)-Based Research

In mass spectrometry, the precise mass difference introduced by stable isotopes provides a powerful tool for quantitative analysis. oup.comoup.com Fmoc-Trp-OH-¹³C₁₁,¹⁵N₂, as a precursor for introducing these labels, plays a vital role in quantitative proteomics and serves as a high-quality reference material. evitachem.comnih.gov

Isotopically labeled amino acids are fundamental to many quantitative MS-based proteomic methods. nih.gov They are used to create internal standards that can be distinguished from their naturally abundant ("light") counterparts by their mass. oup.com This allows for the precise and accurate quantification of proteins and peptides in complex biological samples. nih.govresearchgate.net

One prominent application is Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC). nih.govresearchgate.net In a typical SILAC experiment, one cell population is grown in a medium containing "heavy" amino acids (e.g., from Fmoc-Trp-OH-¹³C₁₁,¹⁵N₂), while a control population is grown with "light" amino acids. researchgate.net The samples are then mixed, and the relative abundance of a specific protein between the two samples can be determined by comparing the MS signal intensities of the heavy and light peptide pairs. oup.comoup.com Labeled amino acids also serve as crucial reference standards for calibrating mass spectrometers and for use in metabolic flux analysis and environmental pollutant detection. sigmaaldrich.com

Table 2: Applications in Mass Spectrometry

Application AreaMethod/TechniqueRole of Fmoc-Trp-OH-¹³C₁₁,¹⁵N₂
Quantitative ProteomicsStable Isotope Labeling by Amino Acids in Cell Culture (SILAC). nih.govresearchgate.netPrecursor for metabolic incorporation of "heavy" tryptophan, creating an internal standard for relative protein quantification. oup.comresearchgate.net
Absolute QuantificationAbsolute Quantification (AQUA) peptides.Used to synthesize isotopically labeled peptides that serve as internal standards for absolute quantification of specific target proteins.
Analytical ChemistryMass Spectrometry Calibration. sigmaaldrich.comServes as a reference material with a precisely known mass for instrument calibration and quality control. sigmaaldrich.com
Metabolic ResearchMetabolic Tracing. evitachem.comActs as a tracer to follow the metabolic fate of tryptophan through various biochemical pathways. evitachem.com

Quantitative Proteomics and Metabolomics via Stable Isotope Labeling by Amino acids in Cell culture (SILAC) Approaches

Stable Isotope Labeling by Amino acids in Cell culture (SILAC) is a robust metabolic labeling strategy that facilitates the accurate relative quantification of proteins between different cell populations. creative-proteomics.comchempep.com The methodology involves growing one population of cells in a "light" medium containing naturally abundant amino acids and another population in a "heavy" medium, where one or more essential amino acids are replaced with their stable isotope-labeled counterparts. nih.govnih.gov

In this context, L-Tryptophan-13C11,15N2 (derived from Fmoc-Trp-OH-13C11,15N2 after removal of the Fmoc protecting group) serves as the "heavy" amino acid. After a minimum of five cell doublings, the heavy tryptophan is fully incorporated into the entire proteome of the cells grown in the heavy medium. nih.gov

The two cell populations (e.g., control vs. treated) are then combined, and the proteins are extracted and digested, typically with trypsin. nih.gov When analyzed by mass spectrometry, every tryptophan-containing peptide will appear as a pair of signals: a "light" peptide and a "heavy" peptide, separated by a specific mass difference. The mass difference for each incorporated L-Tryptophan-13C11,15N2 is 13.04 Daltons. The ratio of the signal intensities between the heavy and light peptide pairs directly corresponds to the relative abundance of that protein in the two cell populations, providing highly accurate quantitative data. chempep.comthermofisher.com

Table 1: Typical Workflow for a SILAC Experiment Using L-Tryptophan-13C11,15N2

StepDescriptionRationale
1. Cell Culture Two identical cell populations are cultured. Population A is in "light" medium (standard L-Tryptophan). Population B is in "heavy" medium (L-Tryptophan-13C11,15N2).To metabolically incorporate the different isotopic forms of tryptophan into all newly synthesized proteins. nih.gov
2. Experimental Treatment The cell populations are subjected to different experimental conditions (e.g., drug treatment vs. placebo).To induce changes in protein expression that are to be quantified.
3. Cell Lysis & Mixing Cells from both populations are harvested, lysed, and the protein extracts are mixed in a 1:1 ratio.Early mixing minimizes quantitative errors that can arise from parallel sample processing. nih.govthermofisher.com
4. Protein Digestion The combined protein mixture is digested into smaller peptides using an enzyme like trypsin.To generate peptides of a suitable size for mass spectrometry analysis.
5. Mass Spectrometry The peptide mixture is analyzed by LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry).To separate and detect the peptide pairs and measure their respective signal intensities.
6. Data Analysis The intensity ratios of "heavy" to "light" peptide pairs are calculated.The ratio reflects the relative abundance of a specific protein between the two experimental conditions. thermofisher.com

Table 2: Mass Shift of a Tryptophan-Containing Peptide in a SILAC Experiment This table illustrates the mass difference for a hypothetical peptide (e.g., Gly-Trp-Ala) due to the incorporation of L-Tryptophan-13C11,15N2.

Peptide VersionTryptophan IsotopeMonoisotopic Mass (Da)Mass Shift (Da)
Light Peptide L-Tryptophan346.16N/A
Heavy Peptide L-Tryptophan-13C11,15N2359.20+13.04

Fragment Ion Analysis for Structural Validation

Tandem mass spectrometry (MS/MS) is a cornerstone technique for determining the amino acid sequence of peptides. In an MS/MS experiment, a specific peptide ion (the precursor ion) is selected and fragmented into smaller product ions. The resulting fragmentation pattern serves as a fingerprint that can be used to identify the peptide's sequence.

When a peptide containing the isotopically labeled Trp-13C11,15N2 is subjected to fragmentation, the resulting product ions that retain the labeled tryptophan residue will exhibit a predictable mass shift. This phenomenon is invaluable for the structural validation of tryptophan-containing peptides.

For instance, in Collision-Induced Dissociation (CID), peptides commonly fragment along the peptide backbone, producing b-ions (containing the N-terminus) and y-ions (containing the C-terminus). If the labeled tryptophan is located at position 'i' in a peptide of length 'n', all b-ions from bᵢ to bₙ₋₁ and all y-ions from yₙ₋ᵢ₊₁ to yₙ₋₁ will be heavier by 13.04 Da compared to their unlabeled counterparts. This specific mass shift in the fragment ion series provides unambiguous confirmation of both the peptide's sequence and the precise location of the tryptophan residue. nih.govacs.org

Table 3: Theoretical Fragmentation of Peptide "Val-Gly-Trp-Ala" with Labeled Tryptophan This table shows the expected m/z values for singly charged b- and y-ions for both the light and heavy versions of the peptide, demonstrating the mass shift in the fragment ions.

Ion TypeUnlabeled Peptide m/zLabeled Peptide (Trp-13C11,15N2) m/zMass Shift (Da)
b₁100.08100.080
b₂157.09157.090
b₃343.18356.22+13.04
y₁90.0690.060
y₂276.15289.19+13.04
y₃333.17346.21+13.04

Kinetic Isotope Effect Studies in Reaction Mechanism Elucidation

The Kinetic Isotope Effect (KIE) is a phenomenon where the rate of a chemical reaction changes when an atom in a reactant is substituted with one of its heavier stable isotopes. nih.gov This effect arises because the heavier isotope forms a stronger chemical bond, which requires more energy to break. By measuring the KIE, researchers can gain critical insights into reaction mechanisms, particularly by identifying the rate-determining step of an enzymatic reaction. d-nb.info

In studies involving enzymes that metabolize tryptophan, L-Tryptophan-13C11,15N2 can be used as a probe. The reaction kinetics of an enzyme are measured separately using the unlabeled ("light") tryptophan and the labeled ("heavy") tryptophan as substrates. If a covalent bond to the tryptophan molecule is being formed or broken in the slowest, rate-limiting step of the reaction, the reaction will proceed more slowly with the heavy isotope. nih.gov

The KIE is calculated as the ratio of the reaction rate with the light substrate (k_light) to the rate with the heavy substrate (k_heavy). A KIE value significantly greater than 1.0 indicates that bond cleavage at the labeled atomic positions is part of the rate-determining step, providing direct evidence for the proposed catalytic mechanism. d-nb.info

Table 4: Hypothetical Kinetic Data for a Tryptophan-Metabolizing Enzyme This table presents a hypothetical example of how KIE is determined and its implications for understanding an enzyme's mechanism.

SubstrateVmax (μM/s)Km (μM)k_cat (s⁻¹)KIE on k_cat (k_light / k_heavy)
L-Tryptophan (Light) 1005010\multirow{2}{*}{1.8}
L-Tryptophan-13C11,15N2 (Heavy) 55.6505.56
Conclusion A KIE of 1.8 suggests that a step involving bond cleavage at the tryptophan substrate is at least partially rate-limiting for the enzymatic reaction.

Future Directions and Emerging Research Avenues

Integration with Cryo-Electron Microscopy (Cryo-EM) for Hybrid Approaches

Cryo-electron microscopy (Cryo-EM) has revolutionized structural biology, enabling the visualization of macromolecular complexes at near-atomic resolution. nih.govvanderbilt.edu However, a significant challenge remains in unambiguously identifying specific proteins and their components within crowded cellular environments or large, dynamic assemblies. uzh.ch A promising future direction lies in the development of hybrid approaches that integrate the spatial information from Cryo-EM with the molecular specificity provided by isotopic labeling.

While direct visualization of isotopic labels within a Cryo-EM map is not currently feasible, a correlative approach holds significant potential. One such method involves correlating Cryo-EM or cryo-electron tomography (cryo-ET) with high-resolution secondary ion mass spectrometry (NanoSIMS). nih.gov By using Fmoc-Trp-OH-13C11,15N2 to synthesize a specific protein of interest, researchers could first determine the high-resolution structure of a complex using standard Cryo-EM. Subsequently, NanoSIMS could be used on the same or similar samples to map the distribution of ¹³C and ¹⁵N enrichment. nih.gov This would allow for the precise localization of the labeled protein within the larger assembly or cellular context imaged by cryo-ET. This hybrid "label-and-locate" strategy would be invaluable for:

Assigning Protein Identity: Confirming the location of specific, newly synthesized proteins within a multi-component complex.

Tracking Protein Dynamics: Following the incorporation of a labeled protein into a larger structure over time.

Mapping Functional Sites: Pinpointing the location of a protein of interest within its native cellular environment, providing structural context to its function. nih.gov

This integration would bridge the gap between high-resolution structural data and the dynamic metabolic state of the cell, offering a more complete picture of biological function.

Development of Advanced Computational Models for Data Interpretation

The data generated from stable isotope tracing experiments are inherently complex, reflecting the intricate and interconnected nature of metabolic networks. nih.govnih.gov The incorporation of ¹³C and ¹⁵N from this compound into various downstream molecules results in a complex pattern of isotopologues—molecules that differ only in their isotopic composition. wikipedia.org Interpreting these patterns to extract meaningful biological information about metabolic fluxes requires sophisticated computational tools.

Future research will heavily rely on the development of more advanced computational models to fully leverage the data from tracers like this compound. Key areas of development include:

Metabolic Flux Analysis (MFA): Current MFA models use isotopic labeling data to quantify the rates (fluxes) of metabolic reactions. wikipedia.org Future models will need to handle larger, more complex networks, integrating multi-omics data (genomics, proteomics, metabolomics) to provide a more holistic view of cellular regulation. nih.gov

Automated Data Processing: Software that automates the correction for natural isotope abundances and calculates fractional labeling is crucial for high-throughput analysis. nih.govresearchgate.net

Machine Learning and AI: Emerging deep-learning models are being developed to predict metabolic fluxes from bulk metabolomics data, potentially reducing the need for extensive labeling experiments in some contexts. cooper.edu Data from highly specific tracers like this compound could be used to train and validate these predictive models, enhancing their accuracy.

Multi-Compartment Modeling: Cells and organisms are not homogenous systems. Advanced models are needed to account for metabolic activities in different organelles (e.g., mitochondria, nucleus) and tissues, which is critical for understanding diseases like cancer. nih.gov

These computational advancements will be essential for transforming the complex isotopic data into actionable biological insights, moving from qualitative pathway tracing to quantitative understanding of metabolic dynamics.

Expansion into In Vivo Isotopic Tracing Studies

While many stable isotope tracing studies are conducted in cell culture (in vitro), the ultimate goal is often to understand metabolism in the context of a whole, living organism (in vivo). nih.govnih.gov In vivo studies provide a more physiologically relevant picture, accounting for intercellular interactions and systemic regulation that are absent in isolated cells. nih.gov The use of stable, non-radioactive isotopes like ¹³C and ¹⁵N makes compounds like this compound ideal for safe application in preclinical and potentially clinical research. isotope.comnih.gov

The expansion of in vivo isotopic tracing studies using labeled amino acids represents a major frontier. This involves administering the labeled compound to an organism and then analyzing tissues to track the metabolic fate of the tracer. nih.govnih.gov Key applications include:

Cancer Metabolism: Researchers are using stable isotope tracing in animal models and even in patients to understand how tumors reprogram their metabolism to support growth. nih.govnih.gov Tracing labeled tryptophan can reveal its role in pathways critical for cancer, such as the kynurenine (B1673888) pathway, which is involved in immune evasion.

Neurodegenerative Diseases: Altered amino acid metabolism is implicated in several neurological disorders. In vivo tracing can provide insights into how tryptophan metabolism in the brain is affected during disease progression. isotope.com

Protein Turnover Dynamics: By tracking the incorporation of labeled amino acids into proteins, researchers can measure the rates of protein synthesis and degradation in different tissues under various physiological or pathological conditions. nih.gov

Challenges in in vivo studies include tracer delivery, achieving steady-state labeling, and accounting for metabolite exchange between different organs. nih.govkuleuven.be However, as analytical sensitivity improves and protocols become more standardized, the use of this compound and similar tracers in whole-organism studies will undoubtedly yield critical insights into health and disease.

Custom Isotope Labeling Strategies for Challenging Biological Systems

The "one-size-fits-all" approach to isotopic labeling is often insufficient for studying complex biological systems, such as large protein complexes or post-translationally modified proteins. rsc.org The ability to synthesize custom-labeled amino acids like this compound is the foundation for developing highly specific labeling strategies tailored to answer precise biological questions.

Future research will increasingly employ custom labeling to overcome the limitations of uniform labeling. These strategies, which are critical for techniques like NMR spectroscopy and mass spectrometry, include:

Residue-Specific and Site-Specific Labeling: This involves incorporating a labeled amino acid at only one or a few specific positions within a protein's sequence. rsc.org This dramatically simplifies complex NMR spectra, allowing researchers to focus on the structure and dynamics of a particular region, such as an enzyme's active site or a protein-protein interaction interface. utoronto.ca

Segmental Labeling: In this approach, only a specific segment or domain of a protein is isotopically labeled, while the rest of the protein remains unlabeled. biosyn.com This is particularly useful for studying the structure and function of individual domains within large, multi-domain proteins where uniform labeling would result in overwhelmingly complex data.

Cell-Free Protein Expression: Cell-free systems allow for the efficient production of proteins that may be toxic to or poorly expressed in traditional bacterial systems. utoronto.ca These systems offer precise control over the supply of amino acids, making them ideal for incorporating custom-labeled amino acids like this compound with high efficiency.

These advanced labeling techniques provide an unprecedented level of molecular detail, enabling researchers to dissect the mechanisms of even the most challenging biological machinery.

Labeling StrategyDescriptionKey Application
Residue-Specific Incorporation of a labeled amino acid (e.g., Trp) at all its natural positions.Probing the environment of a specific amino acid type throughout a protein.
Site-Specific Incorporation of a labeled amino acid at a single, defined position in the sequence.Focusing on the structure/dynamics of a critical site (e.g., active site).
Segmental Labeling of a continuous polypeptide segment or domain.Studying the structure and function of specific domains in large proteins.

Novel Applications in Systems Biology and Synthetic Biology Research

Systems biology aims to understand the emergent properties of complex biological systems by studying the interactions between their components. nih.gov Stable isotope tracing is a cornerstone of this field, as it allows researchers to map the flow of molecules through metabolic networks, providing a dynamic view of the system's operation. pharmiweb.com The use of this compound can contribute to systems-level understanding by:

Validating Metabolic Models: Isotope tracing data is essential for building and validating genome-scale metabolic models, which are computational representations of an organism's entire metabolic network. nih.gov

Uncovering Novel Pathways: By tracking the path of labeled atoms, researchers can discover previously unknown metabolic reactions or connections between pathways.

Quantifying Network Robustness: Tracing experiments can reveal how metabolic networks adapt and reroute fluxes in response to genetic or environmental perturbations.

Synthetic biology , in turn, applies engineering principles to design and construct new biological parts, devices, and systems. A fundamental aspect of this field is the ability to control and direct metabolic pathways. Isotope tracing with compounds like this compound is poised to become a critical tool for:

Pathway Optimization: When engineering a microbe to produce a valuable compound, synthetic biologists need to optimize the flow of metabolites through the engineered pathway. Isotope tracing can quantify the flux and identify metabolic bottlenecks.

Characterizing Synthetic Circuits: Labeled molecules can be used to measure the output and efficiency of engineered genetic circuits that control metabolic enzymes.

Monitoring Engineered Ecosystems: In consortia of engineered microbes, isotope tracing can unravel the metabolic cross-feeding and interactions between different species.

By providing a clear and quantitative method for tracking molecular flow, this compound and other labeled compounds will be indispensable for both understanding existing biological systems and engineering new ones with desired functions.

Q & A

Basic Questions

Q. What are the critical parameters to consider when synthesizing Fmoc-Trp-OH-13C11,15N2 to ensure high isotopic purity?

  • Methodological Answer : Optimize reaction time, temperature, and purification steps. For example, oxidation using SeO₂ in 1,4-dioxane under reflux (4 hours) achieves 71% yield, while HPLC purification removes unlabeled impurities. Precipitation with diethyl ether (Et₂O) further isolates the labeled product . Isotopic purity can be validated via ¹³C NMR, which detects 13C11 enrichment at specific carbons (e.g., indole ring carbons) .

Q. Which analytical techniques are essential for confirming the structural integrity and isotopic labeling of this compound?

  • Methodological Answer : Use a combination of:

  • High-resolution mass spectrometry (HRMS) : Confirm molecular weight accuracy (e.g., observed [M+Na]⁺ = 461 vs. theoretical 438.48 g/mol) .
  • ¹³C/¹⁵N NMR spectroscopy : Identify isotopic enrichment patterns (e.g., 13C11 labeling in the tryptophan backbone and 15N2 in the indole ring) .
  • Reverse-phase HPLC : Assess purity (e.g., retention time tR = 3.02 min under gradient conditions) .

Q. How should researchers handle and store this compound to prevent degradation?

  • Methodological Answer : Store at -20°C in airtight, light-protected containers under inert gas (e.g., argon). Pre-dissolve in anhydrous DMF for SPPS to minimize hydrolysis. Degradation can be monitored via TLC (silica gel, EtOAc/hexanes) to detect free Trp-OH byproducts .

Advanced Questions

Q. What experimental strategies mitigate racemization during solid-phase peptide synthesis (SPPS) using this compound?

  • Methodological Answer :

  • Coupling conditions : Use HOBt/DIC activation at 0°C to reduce racemization (<1% observed) .
  • Deprotection time : Limit piperidine exposure to 5–10 minutes per cycle.
  • Side-chain protection : Employ Trt (triphenylmethyl) groups for indole nitrogen to prevent side reactions .
  • Monitor via CD spectroscopy : Detect racemization by comparing ellipticities at 220 nm for labeled vs. unlabeled peptides .

Q. How can contamination with ¹⁵N-labeled impurities (e.g., ammonium/nitrate) affect metabolic studies using this compound, and how is this addressed?

  • Methodological Answer : Contaminants in commercial ¹⁵N sources (e.g., Sigma-Alderich ¹⁵N₂ gas) can overestimate nitrogen fixation rates by up to 530 nmoles N L⁻¹ d⁻¹ . Mitigation strategies include:

  • Pre-screening : Use ion chromatography to detect ¹⁵N-ammonium/nitrate in stock solutions.
  • Controls : Include unlabeled blanks and calibrate isotopic enrichment via EA-IRMS (elemental analyzer-isotope ratio mass spectrometry) .

Q. What solvent systems optimize the solubility and reactivity of this compound in peptide synthesis?

  • Methodological Answer :

  • Polar aprotic solvents : DMF or NMP (N-methylpyrrolidone) enhance solubility (>50 mg/mL at 25°C), critical for efficient coupling .
  • Chaotropic additives : 0.1 M HOBt in DMF prevents aggregation during SPPS.
  • Precipitation : Methanol/Et₂O mixtures isolate the product post-synthesis with >95% recovery .

Q. How do researchers reconcile discrepancies in isotopic enrichment measurements between HRMS and NMR data for this compound?

  • Methodological Answer :

  • HRMS limitations : Adduct formation (e.g., [M+Na]⁺) may skew mass accuracy. Use internal standards (e.g., ¹³C6-glucose) for calibration .
  • NMR integration errors : Ensure sufficient relaxation delays (D1 > 5×T1) for quantitative ¹³C/¹⁵N signal integration. Compare against certified reference materials (CRMs) for validation .

Data Contradiction & Troubleshooting

Q. Why might isotopic labeling efficiency drop below 95% in SPPS using this compound, and how is this resolved?

  • Methodological Answer : Causes include:

  • Incomplete coupling : Optimize molar excess (3–5 equiv.) and extend reaction time to 2 hours .
  • Deprotection side reactions : Replace piperidine with milder bases (e.g., 1,8-diazabicycloundec-7-ene, DBU) for acid-sensitive peptides .
  • Solution : Use orthogonal protecting groups (e.g., Boc for ε-amino groups) and monitor via MALDI-TOF MS after each coupling cycle .

Q. How do researchers validate the absence of isotopic scrambling in this compound during peptide elongation?

  • Methodological Answer :

  • Tandem MS/MS : Fragment labeled peptides (e.g., via CID) to confirm 13C/15N localization in the indole ring vs. backbone .
  • Isotopic dilution assays : Spike synthetic peptides with unlabeled analogs and quantify via LC-MS to detect scrambling (<2% acceptable) .

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